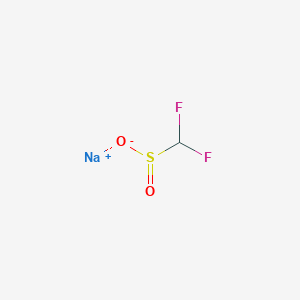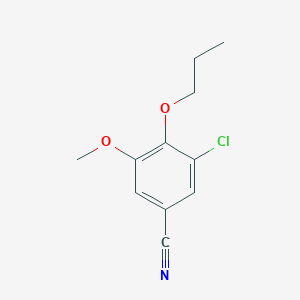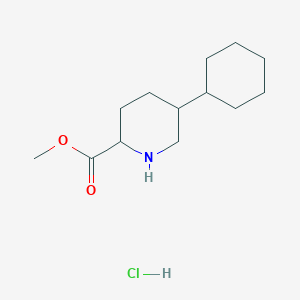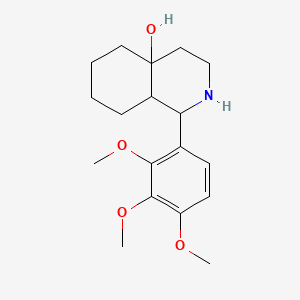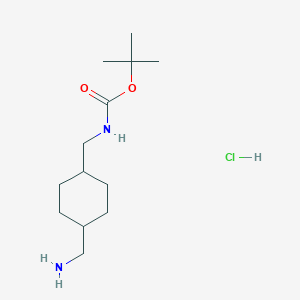![molecular formula C17H23N3O2 B2935623 2-(1,3-Benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine CAS No. 917204-07-0](/img/structure/B2935623.png)
2-(1,3-Benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a 1,3-benzodioxol-5-yl moiety, which is a common feature in many organic compounds, including pharmaceuticals and research chemicals . This moiety consists of a benzene ring fused to a 1,3-dioxole ring .
Physical And Chemical Properties Analysis
Physical and chemical properties such as density, boiling point, vapor pressure, and solubility can be determined experimentally. For a related compound, 1-(1,3-Benzodioxol-5-yl)-2-butanone, the density is 1.2±0.1 g/cm^3, the boiling point is 291.2±9.0 °C at 760 mmHg, and the vapor pressure is 0.0±0.6 mmHg at 25°C .Applications De Recherche Scientifique
Scientific Research Applications of Heterocyclic Amines
Human Exposure and Metabolic Pathways Research on heterocyclic amines primarily focuses on their formation in cooked foods, their carcinogenic potential, and human exposure through diet. Studies have quantified the levels of various carcinogenic HCAs in cooked foods and estimated daily exposures, highlighting the importance of understanding HCAs' health implications. One study provided a comprehensive analysis of the presence of carcinogenic heterocyclic amines in the urine of healthy volunteers consuming a normal diet, indicating continual human exposure to these compounds through food (Wakabayashi et al., 1993). Another study emphasized the metabolic pathways of HCAs like MeIQx, showing that human metabolism might differ significantly from that in rodents, suggesting the need for human-specific research on HCA exposure and effects (Turteltaub et al., 1999).
Carcinogenic Potential and Dietary Assessment The carcinogenic potential of HCAs has been a significant area of research, with studies linking HCAs to various forms of cancer. For example, research on the association between meat and meat mutagens, specifically PhIP, and prostate cancer risk has contributed to understanding dietary risks (Cross et al., 2005). A pilot study aimed at assessing the intake of xenobiotics derived from food processing in an adult Spanish sample has provided insights into the consumption of HCAs and their sources, emphasizing the role of cooking methods and dietary habits in HCA exposure (Zapico et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on compounds with a 1,3-benzodioxol-5-yl moiety could focus on further exploring their anticancer activity and developing more potent analogs . Additionally, more studies are needed to fully understand their physical and chemical properties, as well as their safety and potential hazards.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-16-6-19-8-17(2,15(16)18)9-20(7-16)14(19)11-3-4-12-13(5-11)22-10-21-12/h3-5,14-15H,6-10,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJWJNNALHKUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1N)(CN(C2)C3C4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2935540.png)
![Tert-butyl 2-(2-chloropyrimidin-4-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2935541.png)
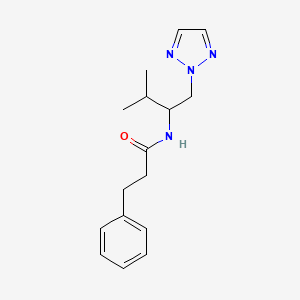

![(Z)-2-(3,4-dimethylphenyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2935545.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2935548.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2935550.png)
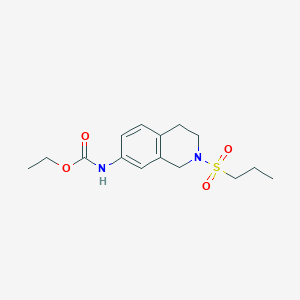
![(4-Ethylphenyl)-[9-(4-fluorophenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]methanone](/img/structure/B2935553.png)
